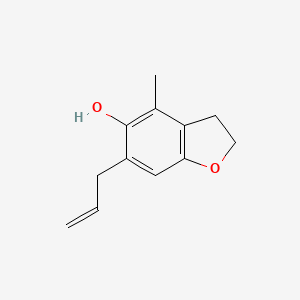
4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol is an organic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a propenyl group and a hydroxyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the benzofuran ring and the propenyl group . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The propenyl group can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Applications De Recherche Scientifique
4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antioxidant properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The propenyl group may also play a role in its mechanism of action by providing sites for further chemical modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: This compound shares a similar dihydro structure but differs in its functional groups and ring system.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: Another structurally related compound with a pyran ring instead of a benzofuran ring.
Uniqueness
4-Methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol is unique due to its specific combination of a benzofuran ring with a propenyl group and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
4-methyl-6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H14O2/c1-3-4-9-7-11-10(5-6-14-11)8(2)12(9)13/h3,7,13H,1,4-6H2,2H3 |
Clé InChI |
QKWNMJFNRFJGED-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC2=C1CCO2)CC=C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
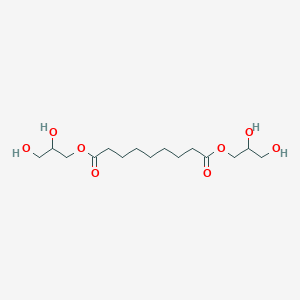
![1-Bromo-8-chloro-3-iodo-imidazo[1,5-a]pyrazine](/img/structure/B8618631.png)
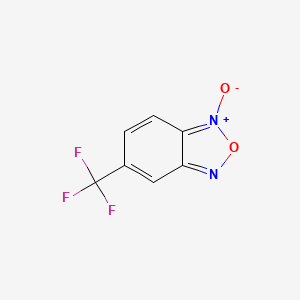
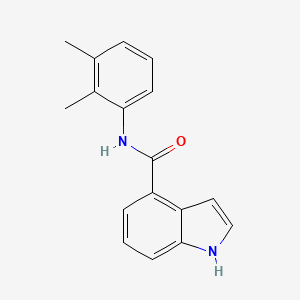
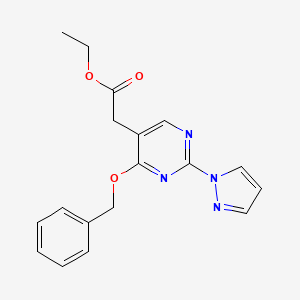
![4,5-dimethyl-4H-cyclopenta[b]thiophene](/img/structure/B8618662.png)
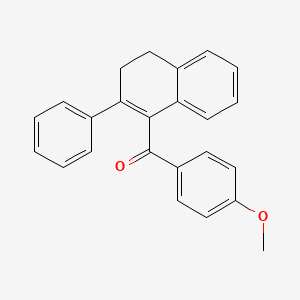
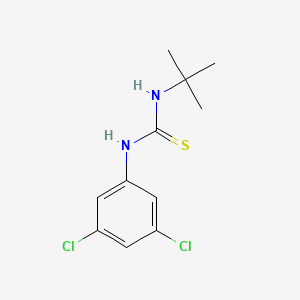
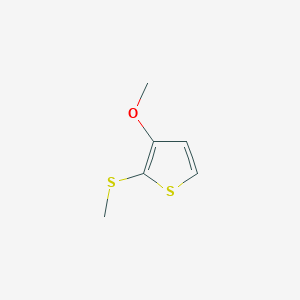
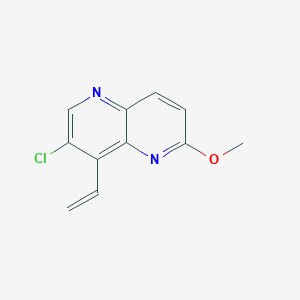
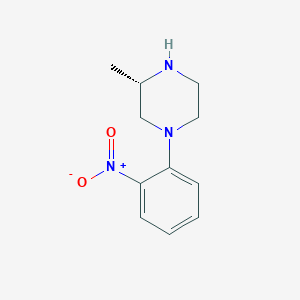
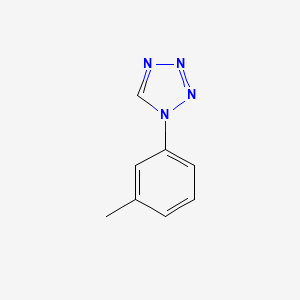
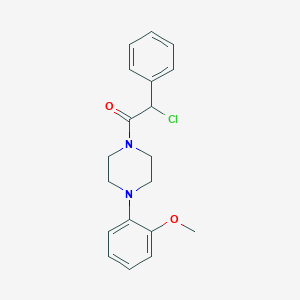
![N-[4-(4-cyclohexyl-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B8618742.png)
